
Butoconazole nitrate
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación de butoconazol involucra varios pasos:
Reacción de Condensación: El reactivo de Grignard luego reacciona con epiclorhidrina para formar 1-cloro-4-p-clorofenil-2-butanol.
Introducción de Imidazol:
Acidificación: Finalmente, el compuesto se acidifica con ácido nítrico para producir butoconazol nitrato.
Métodos de Producción Industrial
La producción industrial de butoconazol nitrato involucra pasos similares pero está optimizada para la fabricación a gran escala. Las materias primas utilizadas son rentables y los disolventes de reacción se eligen por su seguridad y idoneidad para la producción industrial .
Análisis De Reacciones Químicas
Tipos de Reacciones
El butoconazol experimenta diversas reacciones químicas, incluidas:
Oxidación: El butoconazol puede oxidarse bajo condiciones específicas para formar diferentes derivados.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando el anillo de imidazol y los grupos fenilo.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Los agentes oxidantes comunes utilizados incluyen peróxido de hidrógeno y permanganato de potasio.
Reactivos de Sustitución: Los agentes halogenantes como el cloro y el bromo se utilizan a menudo en reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de butoconazol, que pueden tener diferentes propiedades antifúngicas y aplicaciones.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Butoconazole nitrate is classified as an imidazole derivative with fungicidal activity. It disrupts the cell membrane integrity of fungi, leading to osmotic disruption and growth inhibition. The compound is formulated as a vaginal cream, allowing for localized treatment of infections.
Vulvovaginal Candidiasis Treatment
This compound is primarily indicated for the treatment of vulvovaginal candidiasis. Clinical trials have demonstrated its efficacy in achieving rapid symptom relief compared to other antifungal treatments.
Efficacy Studies
- In one study comparing a single dose of this compound cream to a seven-day regimen of miconazole nitrate, both treatments showed comparable cure rates (82.8% for butoconazole vs. 84.4% for miconazole), with no significant differences in effectiveness at follow-ups .
- A randomized trial indicated that butoconazole provided faster relief from symptoms than fluconazole, with median times to first relief being 17.5 hours for butoconazole compared to 22.9 hours for fluconazole .
Study | Treatment | Cure Rate (%) | Time to Relief (hours) |
---|---|---|---|
Study 1 | Butoconazole | 82.8 | 17.5 |
Study 2 | Miconazole | 84.4 | - |
Study 3 | Fluconazole | - | 22.9 |
Case Study: Comparative Efficacy
In a clinical trial involving 223 patients, this compound was compared to miconazole nitrate over a treatment period. Results showed that:
- The proportion of patients reporting severe symptoms decreased significantly after treatment with butoconazole.
- At the 30-day follow-up, 88% of patients treated with butoconazole were clinically cured .
Case Study: Single-Dose Efficacy
Another study evaluated the efficacy of a single-dose formulation of this compound against traditional multi-day therapies:
- Patients receiving butoconazole experienced faster symptom resolution and had similar long-term cure rates compared to those on longer treatments .
Safety Profile
This compound has a favorable safety profile with fewer reported adverse events compared to some other antifungals like fluconazole. Common side effects include local irritation such as vulvovaginal pruritus and burning sensations, which are generally mild and self-limiting .
Mecanismo De Acción
El butoconazol ejerce sus efectos antifúngicos inhibiendo la síntesis de ergosterol, un componente crucial de las membranas celulares de los hongos . Esta inhibición se logra mediante el bloqueo de la enzima citocromo P450 14α-demetilasa, lo que lleva a una composición lipídica alterada de la membrana celular, mayor permeabilidad y, en última instancia, disrupción osmótica o inhibición del crecimiento de la célula fúngica .
Comparación Con Compuestos Similares
Compuestos Similares
- Miconazol
- Clotrimazol
- Econazol
- Ketoconazol
Singularidad
El butoconazol es único entre los antifúngicos imidazólicos debido a sus modificaciones estructurales específicas, que mejoran su actividad fungicida contra Candida albicans . También tiene un perfil farmacocinético favorable, con una absorción sistémica mínima cuando se aplica intravaginalmente .
Actividad Biológica
Butoconazole nitrate is an imidazole derivative widely used as a topical antifungal agent, primarily for the treatment of vulvovaginal candidiasis. Its biological activity encompasses a range of antifungal, antibacterial, and antitrichomonal effects. This article delves into the compound's pharmacological properties, clinical efficacy, and safety profile, supported by data tables and research findings.
This compound exhibits its biological activity primarily through the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. By disrupting this process, butoconazole effectively impairs fungal growth and replication.
In Vitro Efficacy
This compound has demonstrated significant antifungal activity against various Candida species, particularly Candida albicans. The Minimum Inhibitory Concentrations (MICs) for several strains are summarized in Table 1.
Organism | MIC (µg/ml) |
---|---|
Candida albicans | ≤10 |
Trichophyton mentagrophytes | 0.5 |
Microsporum canis | 1 |
In comparative studies, this compound showed comparable efficacy to other antifungal agents such as miconazole and clotrimazole, with all three compounds inhibiting 100% of tested C. albicans strains at concentrations of 10 µg/ml or less .
Antibacterial and Antitrichomonal Activity
Butoconazole also exhibits antibacterial properties. The MIC values for various bacterial strains are presented in Table 2.
Bacterial Strain | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 6.25 |
Streptococcus pyogenes | 0.0016 |
Klebsiella pneumoniae | 6.25 |
The compound's activity against Trichomonas vaginalis was also noted, with a Minimum Lethal Concentration (MLC) of 100 µg/ml .
Clinical Studies
Several clinical trials have assessed the efficacy of this compound in treating vulvovaginal candidiasis:
- Single-Dose vs. Multi-Dose : A study compared a single dose of butoconazole 2% cream to a seven-day regimen of miconazole. The cure rates were similar, with butoconazole achieving an 82.8% cure rate at follow-up compared to miconazole's 84.4% .
- Rapid Relief : Another trial demonstrated that butoconazole provided faster relief from symptoms compared to fluconazole, with significant differences in the time to first relief of symptoms (12.9 hours for butoconazole vs. 20.7 hours for fluconazole) .
- Safety Profile : Butoconazole was well-tolerated in clinical studies, with fewer reported adverse events than fluconazole. Common side effects included vulvovaginal pruritus and burning sensations .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates slow absorption from the vaginal mucosa, with detectable plasma levels occurring between two and eight hours post-administration. Maximum plasma concentrations are typically reached within 12 to 24 hours following application .
Excretion Studies
A study involving radiolabeled this compound showed that approximately 86-97% of the administered dose was recovered in urine and vaginal washes over a week-long period . This highlights the compound's localized action and minimal systemic absorption.
Safety and Toxicology
This compound has been evaluated for mutagenicity and teratogenicity:
- Mutagenicity : No mutagenic effects were observed in various test systems involving Salmonella typhimurium and Saccharomyces cerevisiae. Additionally, no evidence of mutagenicity was noted in mouse micronucleus tests .
- Teratogenicity : Animal studies indicated no teratogenic effects at doses significantly higher than those used therapeutically in humans .
Propiedades
IUPAC Name |
1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMUYACZKCSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate) | |
Record name | Butoconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048537 | |
Record name | Butaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of the antifungal action of butoconazole is unknown, however, it is presumed to function as other imidazole derivatives via inhibition of steroid synthesis. Imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition. This structural change alters cell permeability and, ultimately, results in the osmotic disruption or growth inhibition of the fungal cell. | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64872-76-0, 64872-77-1 | |
Record name | Butoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64872-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butoconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTOCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q771797PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
~159°C with decomposition (nitrate salt), 159 °C (decomposition) | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.